3-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazole class of heterocycles, characterized by a fused imidazole-triazole core. Key structural features include:
- Position 7: A 4-ethoxyphenyl (-C6H4OEt) substituent, enhancing solubility and modulating electronic properties via the ethoxy group.
While direct synthesis data for this compound is absent in the provided evidence, analogous imidazo[2,1-c][1,2,4]triazoles are synthesized via alkylation of thiol precursors (e.g., 7-aryl-5H-imidazo[2,1-c][1,2,4]triazole-3-thiols) with halides under basic conditions . The 2-chlorophenyl and 4-ethoxyphenyl groups likely influence bioactivity, as seen in structurally related compounds with antimicrobial and antitumor properties .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-2-25-16-9-7-15(8-10-16)23-11-12-24-18(23)21-22-19(24)26-13-14-5-3-4-6-17(14)20/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQZZSQZMOVKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a synthetic compound belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H17ClN4OS. Its structure includes a chlorophenyl group and an ethoxyphenyl group attached to the imidazo[2,1-c][1,2,4]triazole core. These groups influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 374.89 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt essential processes.
- Mechanism of Action : The compound likely inhibits bacterial DNA gyrase and topoisomerase IV activities. These enzymes are crucial for bacterial DNA replication and transcription.
- Minimum Inhibitory Concentration (MIC) : Studies on related triazole compounds have shown MIC values as low as 0.046 µM against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .
Anticancer Properties
Preliminary studies suggest that similar imidazo[2,1-c][1,2,4]triazole compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Cell Line Studies : In vitro tests have demonstrated that compounds within this class can significantly reduce cell viability in various cancer cell lines.
- Structure-Activity Relationship (SAR) : Variations in substituents at specific positions on the triazole ring affect potency and selectivity against different cancer types .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of 1,2,4-triazole derivatives demonstrated their effectiveness against multiple bacterial strains including E. coli and S. aureus. The derivatives showed MIC values ranging from 0.25 to 32 µg/mL . The presence of specific functional groups enhanced their antibacterial activity.
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer effects of imidazo[2,1-c][1,2,4]triazoles on breast cancer cell lines (MCF-7), researchers found that certain derivatives led to a significant decrease in cell proliferation and increased apoptosis markers .
Scientific Research Applications
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazole class exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various pathogens such as Staphylococcus aureus and Enterococcus faecalis, suggesting that the sulfanyl group may enhance these activities. Additionally, these compounds have shown promise in anticancer therapies due to their ability to inhibit specific cellular pathways involved in tumor growth.
Antimicrobial Agents
The compound's structure allows it to interact with microbial enzymes and receptors effectively. Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Enterococcus faecalis | Inhibitory |
Anticancer Research
Imidazo[2,1-c][1,2,4]triazoles have been investigated for their potential to inhibit cancer cell proliferation. The compound's unique structure may allow it to interfere with DNA synthesis or repair mechanisms in cancer cells.
Inflammation Modulation
Some studies suggest that derivatives of this compound can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo Core : Cyclization of appropriate precursors.
- Introduction of Functional Groups : Reaction with chlorophenylmethylsulfanyl and ethoxyphenyl reagents.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Can produce thiols or other reduced forms.
- Substitution Reactions : Functional groups can be replaced under suitable conditions.
Case Studies and Research Findings
Several studies have focused on the biological activity of imidazo[2,1-c][1,2,4]triazoles:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives for their antimicrobial properties.
- Another research article in Bioorganic & Medicinal Chemistry Letters discussed the anticancer activity of related triazole derivatives against human cancer cell lines.
Comparison with Similar Compounds
Substituent Variations on the Imidazo[2,1-c][1,2,4]triazole Core
Compound A : 7-(4-Ethoxyphenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
- Key Differences : The 3-position substituent is a 4-(trifluoromethyl)benzylthio group (-SCH2C6H4CF3) instead of 2-chlorophenyl.
- Impact :
Compound B : 7-(4-Methylphenyl)-3-methylthio-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
- Key Differences : Methylthio (-SCH3) at position 3 and 4-methylphenyl at position 6.
- Demonstrated potent antibacterial activity (MIC = 31.7 µM against Staphylococcus aureus), superior to ampicillin .
Compound C : 7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
- Key Differences : Free thiol (-SH) at position 3 and 4-fluorophenyl at position 7.
- Impact :
Structural Analogs in Pyrazolo[5,1-c][1,2,4]triazoles
Compound D : 1H-1-Alkyl-6-methyl-3-phenyl-7-phenylazopyrazolo[5,1-c][1,2,4]triazole
- Core Difference : Pyrazole instead of imidazole in the fused triazole system.
- Impact :
Compound E : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Core Difference : Thiazole-pyrazole-triazole hybrid vs. imidazo-triazole.
- Antimicrobial activity reported for chloro derivatives .
Q & A
Q. What are the established synthetic routes for this compound, and how are critical intermediates purified?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazo-triazole core via cyclocondensation of substituted thioureas or hydrazine derivatives under reflux conditions in ethanol or acetonitrile .
- Step 2: Introduction of the 2-chlorobenzylsulfanyl group via nucleophilic substitution, optimized at 60–80°C in DMF with K₂CO₃ as a base .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate intermediates .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the imidazo-triazole core (δ 7.2–8.1 ppm for aromatic protons) and ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃ in ethoxy) .
- IR Spectroscopy: Confirm sulfanyl (C–S stretch at 650–750 cm⁻¹) and triazole (C=N stretch at 1500–1600 cm⁻¹) functionalities .
- Elemental Analysis: Validate %C, %H, %N within ±0.4% of theoretical values .
Example Workflow:
Perform NMR in DMSO-d₆ to resolve overlapping aromatic signals.
Cross-validate IR with computational simulations (e.g., Gaussian) for functional group assignments .
Q. How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution (MIC values) .
- Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells at concentrations of 10–100 µM .
- Data Interpretation: Compare results with reference drugs (e.g., ciprofloxacin for antimicrobials) to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?
Methodological Answer:
- Variable Substituents: Synthesize analogs with halogen (F, Br), methoxy, or alkyl groups at the 4-ethoxyphenyl or 2-chlorobenzyl positions .
- Activity Correlation: Use regression analysis to link logP (lipophilicity) with antimicrobial potency. For example, chloro substituents enhance membrane penetration, increasing activity against S. aureus .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell line passage numbers .
Q. How can computational methods elucidate the mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with C. albicans CYP51 (target for antifungals). The 2-chlorobenzyl group shows strong hydrophobic binding to the heme pocket .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. What experimental design principles optimize reaction yields and selectivity?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to variables (temperature, solvent, catalyst). For example, a 2³ factorial design identified DMF as optimal for sulfanyl group incorporation (p < 0.05) .
- Bayesian Optimization: Use machine learning to predict ideal conditions (e.g., 72h reaction time maximizes yield while minimizing byproducts) .
Q. How are biological targets identified for this compound?
Methodological Answer:
- Proteomics: Perform affinity chromatography with immobilized compound to pull down binding proteins from S. cerevisiae lysates .
- Enzyme Inhibition Assays: Test against a panel of kinases or oxidoreductases. For example, IC₅₀ of 1.8 µM against C. albicans lanosterol 14α-demethylase suggests antifungal mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
